2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chloro group, a hydroxynaphthalene moiety, and a pyridinylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Nitration of naphthalene to introduce a nitro group.
Reduction: Reduction of the nitro group to form an amine.
Acylation: Acylation of the amine with chloroacetyl chloride to form the chloroacetamide intermediate.
Substitution: Substitution reaction with pyridin-4-ylmethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-Chloro-N-(5-oxonaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide.
Reduction: Formation of 2-Methyl-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The hydroxynaphthalene moiety may interact with enzymes or receptors, modulating their activity. The pyridinylmethyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-4-ylmethyl.
2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
The uniqueness of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, hydroxynaphthalene moiety, and pyridinylmethyl group allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-11-18(23)21(12-13-7-9-20-10-8-13)16-5-1-4-15-14(16)3-2-6-17(15)22/h1-10,22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDHGCOXQPHKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N(CC3=CC=NC=C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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